3-Methyl-3-(2-methylphenyl)oxirane-2-carbonitrile
Description
3-Methyl-3-(2-methylphenyl)oxirane-2-carbonitrile (CAS 1862796-31-3) is an epoxide derivative featuring a nitrile group and a 2-methylphenyl substituent. Its molecular formula is C₁₁H₁₁NO, with a molecular weight of 173.21 g/mol . The compound’s structure comprises a strained oxirane (epoxide) ring, a nitrile group at the C2 position, and a methyl-substituted aromatic ring at the C3 position.
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-methyl-3-(2-methylphenyl)oxirane-2-carbonitrile |
InChI |
InChI=1S/C11H11NO/c1-8-5-3-4-6-9(8)11(2)10(7-12)13-11/h3-6,10H,1-2H3 |
InChI Key |
LTRVWDZYOJCFNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2(C(O2)C#N)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Methyl-3-(2-methylphenyl)oxirane-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-methylphenylacetonitrile with a suitable oxidizing agent to form the oxirane ring . The reaction conditions typically include the use of a strong base, such as sodium hydroxide, and an oxidizing agent, such as hydrogen peroxide or peracetic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-Methyl-3-(2-methylphenyl)oxirane-2-carbonitrile undergoes various chemical reactions due to the presence of the reactive oxirane ring. Some common types of reactions include:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds. Common oxidizing agents include hydrogen peroxide and peracetic acid.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced products. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
3-Methyl-3-(2-methylphenyl)oxirane-2-carbonitrile has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: It is used in the study of enzyme-catalyzed reactions involving epoxides and nitriles.
Medicine: The compound is investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-Methyl-3-(2-methylphenyl)oxirane-2-carbonitrile involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. When a nucleophile attacks the oxirane ring, it leads to ring-opening and the formation of a new chemical bond. This reactivity is exploited in various chemical reactions, including nucleophilic substitution and rearrangement reactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Oxirane-2-carbonitriles
Several analogs with varying aromatic substituents and functional groups have been synthesized and characterized (Table 1).
Key Observations :
- Stereoelectronic Effects : The nitrile group at C2 exerts an electron-withdrawing effect, polarizing the epoxide ring and enhancing its reactivity toward nucleophilic ring-opening reactions. Substituents like bromine (in 4h) or chlorine (in 4ab) further increase electrophilicity compared to methyl or methoxy groups .
Structural and Physical Properties
Table 2: Physical and Spectroscopic Data
Biological Activity
3-Methyl-3-(2-methylphenyl)oxirane-2-carbonitrile is a compound of interest due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential applications in medicinal chemistry.
- Molecular Formula : C12H13NO
- Molecular Weight : 201.24 g/mol
- IUPAC Name : 3-Methyl-3-(2-methylphenyl)oxirane-2-carbonitrile
- Canonical SMILES : CC1(C(C1)C2=CC=CC=C2)C#N
The biological activity of 3-Methyl-3-(2-methylphenyl)oxirane-2-carbonitrile is primarily attributed to its ability to interact with specific molecular targets within cells.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an enzyme inhibitor, potentially affecting pathways involved in cell proliferation and apoptosis. The inhibition of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation, has been noted in related compounds.
- Cytotoxicity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, it has been shown to induce apoptosis in tumor cells through caspase-dependent pathways, suggesting its potential as an anticancer agent .
Biological Activity Studies
Several studies have focused on the biological activity of 3-Methyl-3-(2-methylphenyl)oxirane-2-carbonitrile:
Cytotoxicity Assays
In vitro assays have demonstrated the effectiveness of this compound against different cancer cell lines. The following table summarizes the cytotoxic effects observed:
Case Studies
- Case Study 1 : A study published in MDPI reported that derivatives similar to 3-Methyl-3-(2-methylphenyl)oxirane-2-carbonitrile showed enhanced potency against resistant cancer cell lines compared to traditional chemotherapeutics like cisplatin, with a potency increase up to 20-fold .
- Case Study 2 : Another investigation highlighted the interaction of this compound with XIAP (X-linked inhibitor of apoptosis protein), suggesting that it could serve as a lead compound for developing novel anticancer therapies targeting apoptosis pathways .
Applications in Medicinal Chemistry
The unique structural features of 3-Methyl-3-(2-methylphenyl)oxirane-2-carbonitrile make it a valuable candidate for further development in medicinal chemistry:
- Anticancer Drug Development : Given its cytotoxic properties and mechanism of inducing apoptosis, this compound could be explored as a scaffold for new anticancer drugs.
- Enzyme Inhibitors : Its potential as an enzyme inhibitor opens avenues for research into treatments for diseases where specific enzymes play a critical role.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
